

Physicochemical properties of trimethoxybenzoic acid isomers

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Compound of Interest

Compound Name: *2,3,4-Trimethoxybenzoic acid*

Cat. No.: *B184472*

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An In-depth Technical Guide on the Physicochemical Properties of Trimethoxybenzoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the physicochemical properties of various trimethoxybenzoic acid isomers. The positioning of the three methoxy groups on the benzoic acid core significantly influences these properties, which in turn affects their biological activity and potential as drug candidates. This document serves as a valuable resource by presenting a side-by-side comparison of their properties, along with detailed experimental protocols and visualizations of relevant biological pathways and experimental workflows.

Comparative Physicochemical Properties

The arrangement of methoxy groups on the benzene ring significantly impacts the physicochemical characteristics of trimethoxybenzoic acid isomers, thereby influencing their solubility, absorption, and overall biological effectiveness.^[1] A summary of key physicochemical data is presented below for easy comparison.

Property	2,3,4-Isomer	2,3,5-Isomer	2,4,5-Isomer	2,4,6-Isomer	3,4,5-Isomer
Molecular Formula	$C_{10}H_{12}O_5$ [2]	$C_{10}H_{12}O_5$ [3]	$C_{10}H_{12}O_5$ [1] [4]	$C_{10}H_{12}O_5$ [1]	$C_{10}H_{12}O_5$ [1]
Molecular Weight (g/mol)	212.20 [2] [5]	212.199 [3]	212.20 [1] [4]	212.20 [1]	212.20 [1] [6]
Melting Point (°C)	99-102 [1] [7]	-	143-145 [1] [4] [8] [9]	158 (dec.) [1] [10]	168-171 [1] [11]
Boiling Point (°C)	110-115 (at 0.04 torr) [5]	356.3±37.0 (at 760 mmHg) [3]	300 [4] [8] [12]	350.6±37.0 [1] [10]	225-227 (at 10 mmHg) [1] [11]
pKa	4.24 [5]	-	4.24 (Predicted) [1] [4] [13]	-	~4.23 [1]
logP	1.7 [14]	-	1.48 [13]	0.6 [15]	1.4 [6]
Water Solubility	Very soluble [5]	-	Soluble to sparingly soluble [1] [4] [12] [16]	-	Slightly soluble [1] [17] [18]
Appearance	White to off-white powder [2] , Beige solid [5]	-	White to off-white crystalline powder [1] [4] [12] [13]	Powder to crystal [1]	White to beige fine crystalline powder [1] [6] [17]

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are crucial for reproducible research. The following are standard protocols for the properties listed above.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the widely used shake-flask method for determining the aqueous solubility of a compound.[13]

Methodology:

- Preparation: Add an excess amount of the trimethoxybenzoic acid isomer to a known volume of purified water in a sealed, temperature-controlled vessel.
- Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period, typically 24-48 hours, to ensure equilibrium is reached.[13]
- Phase Separation: Cease agitation and allow any undissolved solid to settle.
- Sampling: Carefully withdraw a sample of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any particulate matter.[13]
- Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved isomer using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[13]
- Calculation: Calculate the solubility based on the measured concentration and the dilution factor.[13]

Determination of Melting Point

The melting point is a critical indicator of a compound's purity.[19]

Methodology:

- Sample Preparation: Finely crush the solid sample of the trimethoxybenzoic acid isomer and load 2-3 mm into a capillary tube.[19]
- Apparatus Setup: Place the capillary tube into a melting point apparatus, ensuring the apparatus is at least 20 °C below the expected melting point.[19]

- Rapid Determination (Approximate): Heat the sample at a rate of 5-10 °C per minute to get an approximate melting point.[19]
- Accurate Determination: Allow the apparatus to cool. Insert a fresh sample and heat until the temperature is about 20 °C below the approximate melting point. Then, reduce the heating rate to approximately 2 °C per minute.[19]
- Melting Range: Record the temperature at which the first crystal begins to melt and the temperature at which the last crystal disappears. This range represents the melting point.[19]

Determination of pKa (Spectrophotometric Method)

The acid dissociation constant (pKa) can be determined using UV spectrophotometry by measuring absorbance changes at different pH values.[20]

Methodology:

- Buffer Preparation: Prepare a series of aqueous buffers with a range of pH values (e.g., pH 1.0 to 13.0).[20]
- Sample Preparation: Prepare solutions of the trimethoxybenzoic acid isomer in each buffer.
- Spectrophotometric Analysis: Measure the UV absorbance of each solution across a range of wavelengths to identify the wavelength of maximum absorbance for both the ionized and unionized forms of the compound.[21]
- Data Analysis: Plot absorbance versus pH. The pKa is the pH at which the concentrations of the acidic and basic forms of the compound are equal, which corresponds to the inflection point of the titration curve.[21]

Determination of Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method followed by HPLC analysis.[20][22]

Methodology:

- Phase Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer like PBS at pH 7.4). Pre-saturate the n-octanol with the aqueous phase and vice versa.[20]
- Partitioning: Dissolve a known amount of the trimethoxybenzoic acid isomer in one of the phases. Mix the two phases in a sealed container and shake for a set period to allow for partitioning.[20]
- Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
- Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a validated HPLC method.[20]
- Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[22]

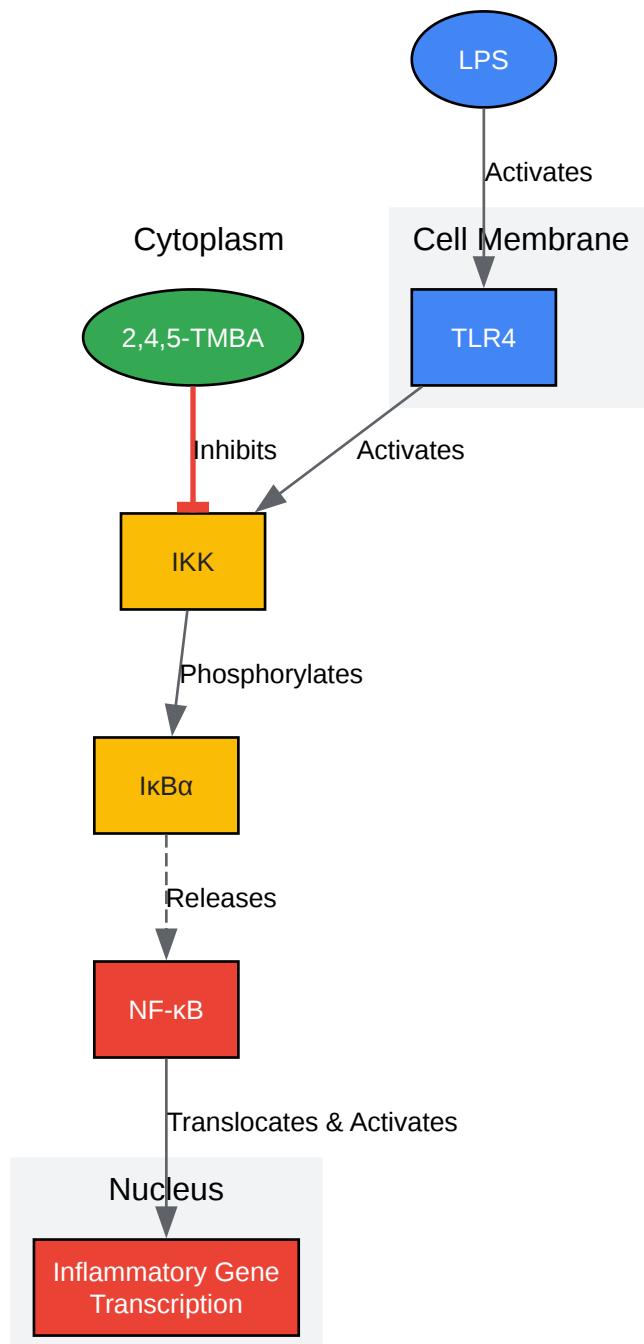
Signaling Pathways and Experimental Workflows

Certain trimethoxybenzoic acid isomers have been shown to modulate key cellular signaling pathways involved in inflammation.

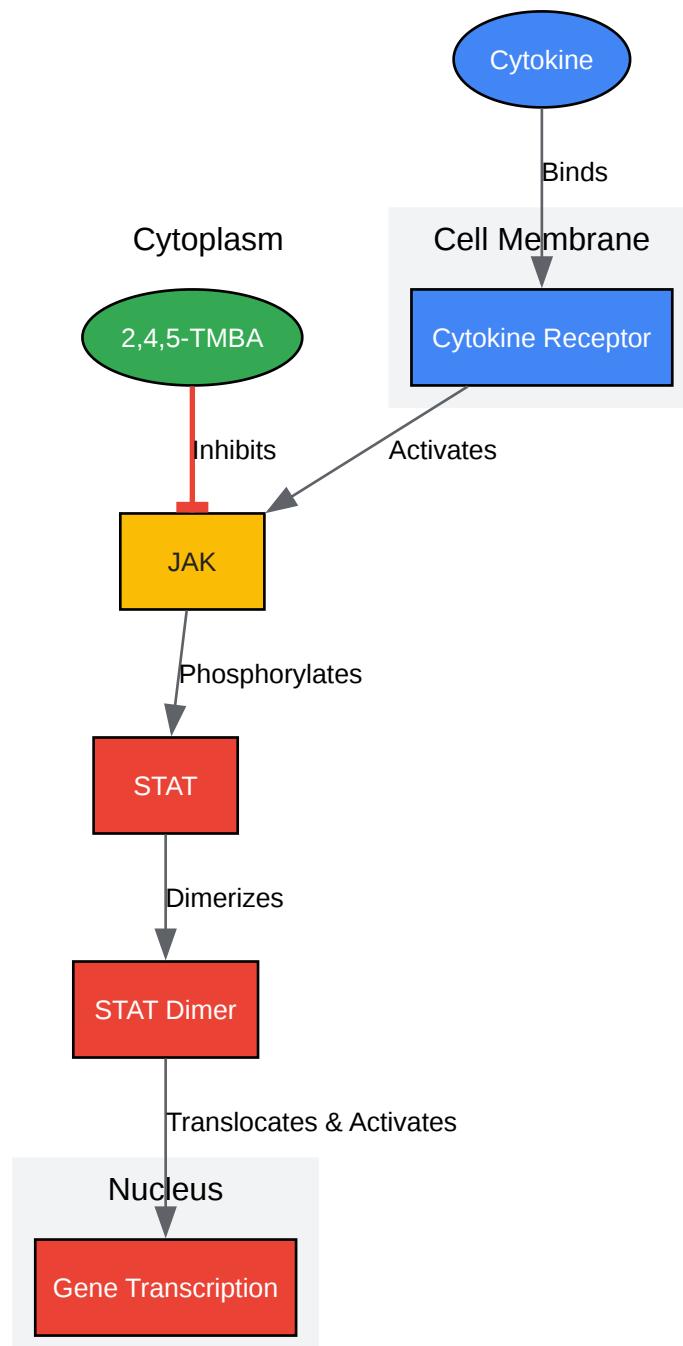
Inhibition of Inflammatory Signaling by 2,4,5-Trimethoxybenzoic Acid

2,4,5-Trimethoxybenzoic acid has demonstrated anti-inflammatory properties by inhibiting the activation of the NF-κB and STAT signaling pathways.[1] It has been shown to inhibit M1 macrophage phenotype-mediated inflammation.[13] Specifically, it can inhibit the secretion of pro-inflammatory cytokines like IL-6 and MCP-1.[4]

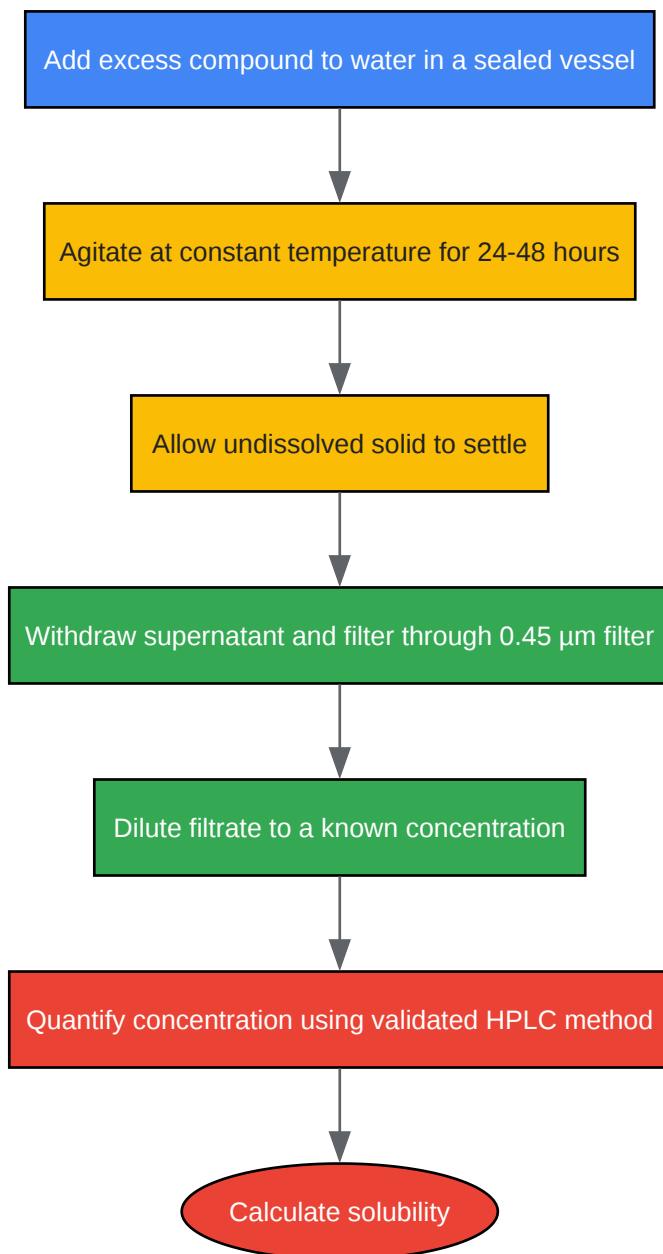
Inhibition of NF-κB Pathway by 2,4,5-TMBA



Inhibition of JAK-STAT Pathway by 2,4,5-TMBA



Workflow for Aqueous Solubility Determination

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